Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, an imidazolidinone ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions to form 3,4-dimethoxyphenethylamine.
Synthesis of the Imidazolidinone Ring: The dimethoxyphenethylamine is then reacted with ethyl isocyanate to form the imidazolidinone ring.
Acetylation and Esterification: The imidazolidinone intermediate is acetylated and then esterified with methyl 4-aminobenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced imidazolidinone derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features.
Indole Derivatives: Compounds with similar biological activities and applications.
Uniqueness
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its combination of a benzoate ester, an imidazolidinone ring, and a dimethoxyphenyl group, which confer specific chemical and biological properties not found in simpler compounds .
Properties
IUPAC Name |
methyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-5-27-23(30)19(15-22(29)26-18-9-7-17(8-10-18)24(31)34-4)28(25(27)35)13-12-16-6-11-20(32-2)21(14-16)33-3/h6-11,14,19H,5,12-13,15H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLQSKLKKDJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CCC2=CC(=C(C=C2)OC)OC)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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